alpha-D-glucose-d7
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Overview
Description
Alpha-D-glucose-d7: is a deuterium-labeled form of alpha-D-glucose, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-D-glucose-d7 can be synthesized through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source. The process typically involves the use of deuterium oxide (D2O) and a suitable catalyst under controlled conditions .
Industrial Production Methods: : Industrial production of this compound involves large-scale catalytic exchange reactions. The process is optimized to ensure high yield and purity, often requiring specialized equipment to handle deuterium gas and maintain reaction conditions .
Chemical Reactions Analysis
Types of Reactions: : Alpha-D-glucose-d7 undergoes similar chemical reactions as its non-labeled counterpart, alpha-D-glucose. These include:
Oxidation: Conversion to gluconic acid using oxidizing agents like bromine water.
Reduction: Reduction to sorbitol using reducing agents such as sodium borohydride.
Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts
Common Reagents and Conditions
Oxidation: Bromine water, mild acidic conditions.
Reduction: Sodium borohydride, aqueous or alcoholic medium.
Substitution: Alcohols, acid catalysts like hydrochloric acid
Major Products
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glycosides
Scientific Research Applications
Alpha-D-glucose-d7 is extensively used in various scientific research applications:
Metabolic Studies: Used as a tracer to study glucose metabolism and pathways in biological systems.
NMR Spectroscopy: Utilized in nuclear magnetic resonance (NMR) spectroscopy to investigate molecular structures and dynamics.
Drug Development: Employed in pharmacokinetic studies to understand drug metabolism and distribution.
Biological Research: Used to study cellular processes such as adipogenesis and lipolysis.
Mechanism of Action
The mechanism of action of alpha-D-glucose-d7 is primarily based on its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as non-labeled glucose. The deuterium atoms allow researchers to track its movement and transformation using techniques like NMR spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-d7: Another deuterium-labeled form of glucose, used for similar applications.
Alpha-D-glucose-13C6,d7: A compound labeled with both carbon-13 and deuterium, providing additional insights in metabolic studies.
Uniqueness: : Alpha-D-glucose-d7 is unique due to its specific labeling pattern, which allows for precise tracking in metabolic studies. Its use in combination with other isotopically labeled compounds can provide comprehensive insights into complex biological processes .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1D2,2D,3D,4D,5D,6D |
InChI Key |
WQZGKKKJIJFFOK-KKGCZVNTSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.